Antiblaze V6

説明

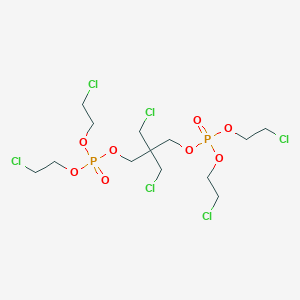

Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester, also known as Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester, is a useful research compound. Its molecular formula is C13H24Cl6O8P2 and its molecular weight is 583 g/mol. The purity is usually 95%.

The exact mass of the compound Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プラスチックおよび繊維用の難燃剤

Antiblaze V6は、さまざまなポリマーの難燃剤として使用されます。 ポリオレフィン、オレフィン共重合体、ジエン系エラストマー、ポリスチレン、熱可塑性スチレン共重合体、塩化ビニル系ポリマー、共重合体、ポリアミド、熱可塑性ポリエステル、ポリカーボネート、およびポリカーボネートブレンドの商業用途で使用されています。 .

熱可塑性ブレンドおよびナノコンポジット中の難燃剤This compoundは、熱可塑性ブレンドおよびナノコンポジットの難燃剤として使用されます。 エポキシ樹脂やフェノール樹脂などの熱硬化性樹脂に特に効果的です。 .

排水処理

This compoundは、排水処理における塩素除去のための効果的な解決策として機能します。 This compoundは、亜リン酸の存在下で塩酸および塩素と反応することにより、沈殿する塩素化リン酸エステルを形成し、除去プロセスを支援します。 .

EPDMゴムでの使用

This compoundの主要な用途は、EPDM(エチレンプロピレンジエンモノマー)ゴムです .

PVC製品での使用

This compoundは、PVC製品で使用され、難燃性を向上させます .

ポリウレタンフォームでの使用

作用機序

Target of Action

Antiblaze V6, also known as 2,2-Bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate), Phosgard 2xc20, or Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester, is primarily targeted at chlorine in wastewater treatment . It also functions as a chemical flame retardant .

Mode of Action

This compound reacts with hydrochloric acid and chlorine in the presence of phosphite . This reaction forms a chlorinated phosphate ester that precipitates out, aiding in the removal process . As a flame retardant, it works by reducing the heat distortion temperature and impact properties of certain materials .

Biochemical Pathways

The biochemical pathways of this compound involve the formation of a chlorinated phosphate ester through a reaction with hydrochloric acid and chlorine . This process is part of the broader biochemical pathways involved in wastewater treatment and flame retardation .

Pharmacokinetics

The reaction time of this compound with hydrochloric acid and chlorine depends on the concentration of reactants, with optimal results achieved at a solution ph range of 4 to 5 .

Result of Action

The result of this compound’s action is the formation of a chlorinated phosphate ester that precipitates out, aiding in the removal of chlorine from wastewater . As a flame retardant, it helps to lower the heat distortion temperature and impact properties of certain materials, thereby increasing their resistance to fire .

Action Environment

The action of this compound is influenced by environmental factors such as the concentration of reactants and the pH of the solution . Optimal results are achieved at a solution pH range of 4 to 5 . The efficacy and stability of this compound as a flame retardant may also be influenced by the specific properties of the materials it is applied to .

生物活性

Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester (CAS Number: 38051-10-4), is a complex organophosphorus compound widely utilized as a flame retardant. Its chemical structure comprises multiple chloroethyl groups and a phosphoric acid moiety, which contribute to its biological activity and environmental impact.

- Chemical Formula : C13H24Cl6O8P2

- Molecular Weight : 582.97 g/mol

- IUPAC Name : 1-{[bis(2-chloroethoxy)phosphoryl]oxy}-2-({[bis(2-chloroethoxy)phosphoryl]oxy}methyl)-3-chloro-2-(chloromethyl)propane

- Structure : Chemical Structure

Biological Activity Overview

Phosphoric acid esters are known for their diverse biological activities, including toxicity to aquatic organisms and potential endocrine disruption. The biological activity of this specific compound can be categorized into several key areas:

1. Toxicity Profile

The compound exhibits a notable toxicity profile towards various organisms. According to predictive models, it has an estimated LC50 value of approximately 0.254 mg/L for fish, indicating a moderate level of toxicity in aquatic environments .

2. Environmental Persistence

Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester is categorized as persistent in the environment but is not bioaccumulative. This persistence raises concerns regarding long-term exposure and accumulation in ecosystems .

3. Endocrine Disruption Potential

Research indicates that organophosphate esters can interfere with endocrine function. In vitro studies have shown that compounds similar to this ester can disrupt hormonal pathways, leading to developmental and reproductive issues in various species .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the effects of various organophosphate flame retardants on fish species highlighted the toxicological impacts of phosphoric acid esters. The findings suggested that exposure to these compounds resulted in significant behavioral changes and mortality rates among test subjects .

Case Study 2: Environmental Monitoring

Monitoring studies in Arctic biota revealed the presence of various organophosphorus flame retardants, including this compound. The research indicated low levels of contamination but raised concerns about the potential for bioaccumulation in higher trophic levels .

Research Findings

Recent investigations into the biological activity of phosphoric acid esters have focused on their mechanisms of action:

- Neurotoxicity : Some studies suggest that these compounds may act as neurotoxic agents by inhibiting acetylcholinesterase activity, although specific data for this compound remain limited.

- Developmental Toxicity : Research has demonstrated that exposure to similar organophosphate compounds can lead to developmental abnormalities in vertebrate models such as zebrafish .

特性

IUPAC Name |

[2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24Cl6O8P2/c14-1-5-22-28(20,23-6-2-15)26-11-13(9-18,10-19)12-27-29(21,24-7-3-16)25-8-4-17/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHUDSLVQAGWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)OCC(COP(=O)(OCCCl)OCCCl)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Cl6O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8028000 | |

| Record name | Phosgard 2XC20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8028000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] P,P,P',P'-tetrakis(2-chloroethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

38051-10-4 | |

| Record name | Antiblaze 100 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38051-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038051104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] P,P,P',P'-tetrakis(2-chloroethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosgard 2XC20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8028000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(CHLOROMETHYL)-1,3-PROPANEDIYL BIS(BIS(2-CHLOROETHYL) PHOSPHATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LVB71K8TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary application of Antiblaze V6 and how effective is it?

A1: this compound is primarily used as a flame retardant additive in polyurethane (PU) foam. [] Studies have demonstrated that adding this compound to PU foam significantly improves its fire retardancy. The optimal addition level for effective flame retardancy was found to be 20%. []

Q2: Can you describe the synthesis process of this compound?

A2: this compound is synthesized through a three-step reaction using pentaerythritol, phosphorus trichloride, dry chlorine gas, and ethylene oxide as raw materials. Titanium tetrachloride acts as a catalyst in this process. [, ] The reaction conditions for each step have been optimized to achieve a yield of 93.5%. [] You can find a detailed breakdown of the reaction conditions in the research paper by Jianzhong et al. []

Q3: How is this compound typically identified and characterized?

A3: this compound and its intermediates are typically characterized using various spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), proton Nuclear Magnetic Resonance (~1H NMR), Mass Spectrometry (MS), and elemental analysis. [] These techniques provide information about the compound's structure, purity, and composition.

Q4: Are there any ongoing efforts to assess the environmental risks associated with this compound?

A5: Yes, the Scientific Committee on Health and Environmental Risks (SCHER) is currently evaluating the potential environmental risks associated with this compound. [, ] Their findings will provide valuable insights into the compound's environmental fate, potential for bioaccumulation, and overall ecological impact.

Q5: What analytical methods are employed to study this compound?

A6: Researchers utilize Liquid Chromatography coupled with Quadrupole-Time of Flight Mass Spectrometry (LC-QTOF-MS) to identify and quantify this compound in complex matrices. [] This technique allows for the detection of the main compound as well as unreported reaction by-products or impurities within technical mixtures. The use of spectra-less databases based on monoisotopic accurate mass further aids in the identification of unknown compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。